2-(Methylamino)-4,6-pyrimidinediol

Medicinal Chemistry Drug Design Lead Optimization

2-(Methylamino)-4,6-pyrimidinediol (CAS 87474-58-6) is a 2-substituted aminopyrimidine-4,6-diol heterocycle with molecular formula C5H7N3O2 and molecular weight 141.13 g/mol. It is classified as a pharmaceutical intermediate and aminopyrimidine building block.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 87474-58-6
Cat. No. B3332168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-4,6-pyrimidinediol
CAS87474-58-6
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN=C1NC(=O)CC(=O)N1
InChIInChI=1S/C5H7N3O2/c1-6-5-7-3(9)2-4(10)8-5/h2H2,1H3,(H2,6,7,8,9,10)
InChIKeyGAMHVJNEMZBELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)-4,6-pyrimidinediol CAS 87474-58-6: Procurement-Grade Heterocyclic Intermediate


2-(Methylamino)-4,6-pyrimidinediol (CAS 87474-58-6) is a 2-substituted aminopyrimidine-4,6-diol heterocycle with molecular formula C5H7N3O2 and molecular weight 141.13 g/mol. It is classified as a pharmaceutical intermediate and aminopyrimidine building block . The compound exists predominantly as the tautomer 6-hydroxy-2-(methylamino)pyrimidin-4(1H)-one and is commercially available at standard purity ≥95% from multiple suppliers . Its structural features—a methylamino group at position 2 and hydroxyl groups at positions 4 and 6—place it within the broader class of 2-substituted pyrimidine-4,6-diols, which serve as key intermediates for kinase inhibitors, antiviral agents, and agrochemicals.

Why 2-(Methylamino)-4,6-pyrimidinediol Cannot Be Replaced by Unsubstituted or Alternative 2-Amino Pyrimidine Analogs


In-class pyrimidine-4,6-diols are not interchangeable because the identity of the 2-substituent (amino, methylamino, dimethylamino, or hydrogen) independently controls hydrogen-bonding capacity, lipophilicity, and molecular topology—parameters that directly determine reactivity in downstream synthetic transformations, pharmacokinetic profiles of final active pharmaceutical ingredients (APIs), and patent composition-of-matter protection . Subtle changes at the 2-position alter computed LogP by up to 0.5 units and topological polar surface area (TPSA) by up to 26 Ų across the closest analogs, rendering generic substitution scientifically unjustified without re-optimization of synthetic routes or biological activity .

Quantitative Differentiation of 2-(Methylamino)-4,6-pyrimidinediol vs. Closest Structural Analogs


Computational Physicochemical Profiling: 2-(Methylamino)-4,6-pyrimidinediol vs. 2-Amino, 2-Dimethylamino, and Unsubstituted Analogs

Among the four closest 2-substituted pyrimidine-4,6-diol analogs, 2-(Methylamino)-4,6-pyrimidinediol occupies a distinct intermediate property space. It exhibits XLogP3 = -1 (vs. -1.4 for 2-amino and -0.9 for dimethylamino and unsubstituted) . It has 3 H-bond donors (identical to 2-amino but +1 relative to dimethylamino and unsubstituted) and a TPSA of 73.7 Ų (intermediate between the 2-amino analog at 87.7 Ų and the dimethylamino analog at 64.9 Ų) . Rotatable bond count is 1, distinguishing it from the fully rigid 2-amino analog (0 rotatable bonds) . These differences cumulatively produce a distinct oral drug-likeness profile.

Medicinal Chemistry Drug Design Lead Optimization

Application Domain Differentiation: Pharmaceutical Intermediate vs. Agrochemical Intermediate (2-Amino Analog)

2-(Methylamino)-4,6-pyrimidinediol is explicitly cataloged as a pharmaceutical intermediate, particularly within the aminopyrimidine subclass used for kinase inhibitor synthesis . In contrast, its closest analog, 2-Amino-4,6-pyrimidinediol (CAS 56-09-7), is predominantly documented as an intermediate for sulfonylurea herbicides (e.g., bensulfuron-methyl, pyrazosulfuron-ethyl, nicosulfuron) . This divergence in established industrial application pathways means that the target compound is pre-validated for medicinal chemistry supply chains, whereas procurement of the 2-amino analog may introduce agrochemical-grade material into pharmaceutical workflows.

Drug Development Agrochemical Synthesis Procurement

Computational Bulk Property Comparison: Density and Boiling Point

Computed bulk properties distinguish 2-(Methylamino)-4,6-pyrimidinediol from its unsubstituted parent. The target compound has a predicted density of 1.531 g/cm³ and a predicted boiling point of 419.2 °C at 760 mmHg . For 4,6-dihydroxypyrimidine (unsubstituted analog), the predicted density is lower at 1.5 ± 0.1 g/cm³ . The 2-amino analog has an experimentally determined melting point >300 °C (no boiling point available due to decomposition) , while the 2-dimethylamino analog shows a melting point of approximately 300 °C (decomposition) . The methylamino substitution thus produces a distinct thermal profile compared to both the 2-amino and 2-dimethylamino congeners.

Process Chemistry Scale-up Physical Properties

Patent Landscape: 2-(Methylamino)-4,6-pyrimidinediol as a Privileged Scaffold in Kinase Inhibitor Patents

The 2-methylamino-4,6-pyrimidinediol substructure appears within generic Markush claims of multiple patent families covering 4,6-disubstituted aminopyrimidine derivatives as protein kinase modulators (e.g., US20130338147A1, EP1678147, US8084457) . While explicit biological data for the unelaborated core compound are not reported, its inclusion in patent scopes indicates it is a recognized pharmacophore element distinct from the 2-amino, 2-ethylamino, and 2-dimethylamino variants claimed in competing patent families . The methylamino group provides a specific steric and electronic profile at the kinase hinge-binding region that is not achievable with primary amino or bulkier dialkylamino substituents.

Intellectual Property Kinase Inhibition Freedom to Operate

Procurement-Guided Application Scenarios for 2-(Methylamino)-4,6-pyrimidinediol


Kinase Inhibitor Lead Optimization: Hinge-Binding Scaffold with Intermediate Polarity

The balanced lipophilicity (XLogP3 = -1) and hydrogen-bonding capacity (3 HBD, 3 HBA) of 2-(Methylamino)-4,6-pyrimidinediol make it a preferred core scaffold for designing ATP-competitive kinase inhibitors targeting the hinge region, where the N1 nitrogen and 2-methylamino group participate in critical hydrogen-bond interactions . Its TPSA of 73.7 Ų predicts moderate cell permeability without excessive efflux liability, positioning it between the overly polar 2-amino scaffold (TPSA 87.7 Ų) and the less soluble dimethylamino variant (TPSA 64.9 Ų) . Procurement for medicinal chemistry programs should specify pharmaceutical-grade material (≥95% purity) with full analytical documentation (NMR, HPLC, GC) as provided by Bidepharm .

Patent-Distinct Building Block for Novel Chemical Entity (NCE) Synthesis

For organizations seeking to develop composition-of-matter IP distinct from existing 2-amino or 2-dimethylamino pyrimidine kinase inhibitor patents, 2-(Methylamino)-4,6-pyrimidinediol offers a structurally differentiated starting point with established synthetic accessibility via condensation of 2-chloro-4,6-dihydroxypyrimidine with methylamine . The single rotatable bond (vs. 0 for the 2-amino analog) introduces a conformational degree of freedom that can be exploited for induced-fit binding, while the methyl group provides a defined steric footprint smaller than ethyl or dimethylamino alternatives. Procurement volumes should anticipate multi-gram to kilogram scale for hit-to-lead and lead optimization phases.

Physicochemical Property-Based Screening Library Design

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library designers can exploit the intermediate property values of 2-(Methylamino)-4,6-pyrimidinediol to fill a specific gap in pyrimidine-diol chemical space. With a molecular weight of 141.13 g/mol and 10 heavy atoms, it meets fragment-likeness criteria (MW < 300, heavy atom count ≤ 20) . Its predicted density of 1.531 g/cm³ and boiling point of 419.2 °C support standard solid handling and DMSO solubilization protocols . When procuring for screening libraries, users should verify batch-to-batch consistency via LC-MS and request certificates of analysis for each lot.

Agrochemical-to-Pharmaceutical Intermediate Differentiation

R&D procurement teams must distinguish between pyrimidine-4,6-diol intermediates intended for agrochemical vs. pharmaceutical use. 2-(Methylamino)-4,6-pyrimidinediol is classified as a pharmaceutical intermediate, whereas the 2-amino analog (56-09-7) is primarily supplied as an agrochemical intermediate for sulfonylurea herbicide production . This distinction affects impurity specifications (e.g., limits on heavy metals, genotoxic impurities), residual solvent profiles, and regulatory documentation. Procuring the correct intermediate class at the outset prevents costly re-qualification and ensures compliance with ICH guidelines for pharmaceutical starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylamino)-4,6-pyrimidinediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.